Step-Specific Yield: Dasatinib Intermediate-1 Formation (98.7%) vs. Prior Art Alternative Routes (14.9% Overall Yield)
The synthesis of Dasatinib intermediate-1 via optimized condensation of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine achieves a 98.7% yield. [1] In contrast, an alternative early-generation dasatinib synthesis route that bypasses this specific intermediate form or employs different protecting group strategies yields only 14.9% overall yield for the entire sequence. [2] This represents a >6-fold improvement in overall process efficiency attributable to the strategic placement and high-yield formation of intermediate-1.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 98.7% yield for the step forming Dasatinib intermediate-1 |
| Comparator Or Baseline | Alternative dasatinib synthesis route (overall yield 14.9%) |
| Quantified Difference | Target step yield >98% vs. alternative route overall yield 14.9%; process improvement yields 41.5% overall when employing intermediate-1 route |
| Conditions | Step: THF, -25°C to -10°C, 4h, KH base. Overall: multi-step sequence from methyl 2-aminothiazole-5-carboxylate. |
Why This Matters
Higher step yield directly reduces cost of goods (COGS) and minimizes waste, making the compound economically preferable for procurement in commercial dasatinib production.
- [1] ChemicalBook. (n.d.). Synthesis of N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. Retrieved from https://www.chemicalbook.cn/synthesis/302964-08-5.htm View Source
- [2] AN Kang, GUAN Jian-ning, YANG Hao, HOU Wen, WAN Rong. (2011). Improvement on the Synthesis of Dasatinib. Journal of Functional Chemicals and Intermediates, 41(2), 42-44. View Source
